molecular formula C18H20N2O4 B2904569 4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 330216-84-7

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2904569
CAS RN: 330216-84-7
M. Wt: 328.368
InChI Key: JOSZXXKYMLQYSJ-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide” is a chemical compound with the molecular formula C18H20N2O4 . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide” is defined by its molecular formula, C18H20N2O4 . Further details about its structure are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide” include a predicted boiling point of 411.6±45.0 °C, a predicted density of 1.212±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 12.25±0.70 .

Scientific Research Applications

Polymer Synthesis and Properties Research highlights the synthesis and properties of ortho-linked polyamides, utilizing derivatives related to 4-tert-butylcatechol, showcasing the creation of new materials with promising thermal stability and solubility properties. These materials, characterized by their flexible main-chain ether linkages and ortho-phenylene units, offer transparent, flexible, and tough films, beneficial for various industrial applications due to their high glass transition temperatures and significant thermal resistance (Hsiao et al., 2000).

Chemical Synthesis and Catalysis The tert-butyl nitrite-mediated synthesis of various compounds from amides illustrates the versatility of tert-butyl derivatives in synthetic chemistry. This methodology facilitates the creation of N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins, showcasing a broad substrate scope and efficient reaction conditions, which can be beneficial for pharmaceutical and material science research (Yedage & Bhanage, 2017).

Material Science and Organic Electronics The development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation demonstrates the application of tert-butyl derivatives in the synthesis of chiral catalysts. These catalysts exhibit excellent enantioselectivities and high catalytic activities, crucial for the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Corrosion Inhibition Studies on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions reveal that tert-butyl derivatives can significantly influence corrosion inhibition efficiency. These findings suggest potential applications in developing more effective corrosion inhibitors for industrial use (Mishra et al., 2018).

Molecular Magnets and Spintronics The synthesis and study of benzimidazole-based organic magnetic materials incorporating tert-butyl groups highlight their role in forming stable nitroxide radicals. These compounds, characterized by their crystal structures and magnetic susceptibility, offer insights into designing new materials for spintronics and magnetic storage technologies (Ferrer et al., 2001).

properties

IUPAC Name

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)13-7-5-12(6-8-13)17(21)19-15-11-14(20(22)23)9-10-16(15)24-4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZXXKYMLQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide

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